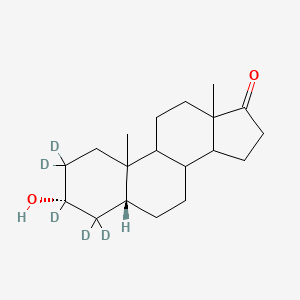

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5

Description

5β-Androstan-3α-ol-17-one-2,2,3,4,4-d5 (commonly referred to as Etiocholanolone-d5) is a deuterated analog of the endogenous steroid metabolite etiocholanolone (5β-androstan-3α-ol-17-one). This compound is isotopically labeled with five deuterium atoms at positions 2, 2, 3, 4, and 4, enhancing its utility in quantitative mass spectrometry and metabolic tracing studies . Its molecular formula is C₁₉H₂₃D₅O₂, with a molecular weight of 295.48 g/mol .

Etiocholanolone-d5 is primarily used as an internal standard in steroid hormone assays, enabling precise quantification of endogenous etiocholanolone in biological matrices such as saliva, plasma, and urine . Its deuterium labeling minimizes isotopic interference during analytical workflows, ensuring high specificity in detection .

Propriétés

Formule moléculaire |

C19H30O2 |

|---|---|

Poids moléculaire |

295.5 g/mol |

Nom IUPAC |

(3R,5R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14?,15?,16?,18?,19?/m1/s1/i7D2,11D2,13D |

Clé InChI |

QGXBDMJGAMFCBF-YANHVYQLSA-N |

SMILES isomérique |

[2H][C@]1(C(CC2([C@@H](C1([2H])[2H])CCC3C2CCC4(C3CCC4=O)C)C)([2H])[2H])O |

SMILES canonique |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 typically involves the introduction of deuterium atoms into the etiocholanolone structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the steroid structure. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different stereoisomers.

Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5beta-Androstan-3alpha,17-dione, while reduction can produce various stereoisomers of the original compound .

Applications De Recherche Scientifique

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways.

Biology: Investigated for its role in steroid metabolism and its effects on cellular processes.

Medicine: Studied for its potential therapeutic effects, including antihyperglycemic properties and neuroprotective effects.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors and modulating gene expression. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity and reduced metabolic degradation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Non-Deuterated Analogs

(a) Etiocholanolone (5β-Androstan-3α-ol-17-one)

- Structure : Lacks deuterium substitution.

- Role : A major metabolite of testosterone and dehydroepiandrosterone (DHEA), formed via 5β-reductase activity. Elevated levels correlate with conditions like porphyria and febrile illnesses .

- Key Difference: Etiocholanolone-d5’s deuterium labeling distinguishes it from the endogenous form, enabling analytical separation .

(b) Epietiocholanolone (5β-Androstan-3β-ol-17-one)

- Structure: 3β-hydroxyl configuration (vs. 3α in etiocholanolone).

- Role : Less abundant metabolite with unclear physiological significance. Demonstrates distinct receptor-binding properties due to stereochemical differences .

(c) Androsterone (5α-Androstan-3α-ol-17-one)

Deuterated Analogs

(a) 5β-Androstan-3β-ol-17-one-2,2,3,4,4-d5 (Epietiocholanolone-d5)

- Structure : 3β-hydroxyl group with identical deuterium labeling.

- Application: Serves as an internal standard for epietiocholanolone quantification. Purity ≥98% (isotopic enrichment) .

- Key Difference: Stereochemical divergence at C3 alters chromatographic retention times compared to etiocholanolone-d5 .

(b) 5α-Androstan-3α-ol-17-one-2,2,3,4,4-d5 (Androsterone-d5)

Functional Group Variants

(a) Dihydrotestosterone (5α-Androstan-17β-ol-3-one)

- Structure: 17β-hydroxyl group (vs. 17-keto in etiocholanolone).

- Role: Potent androgen receptor agonist. Etiocholanolone-d5 lacks androgenic activity due to the 17-keto group .

(b) 5β-Dihydrotestosterone (5β-Androstan-17β-ol-3-one)

Data Tables

Table 1: Structural and Analytical Comparison

Table 2: Metabolic Pathways and Enzymatic Targets

Research Findings

- Analytical Utility: Etiocholanolone-d5 demonstrated 98% isotopic purity in salivary hormone quantification, enabling precise measurement of etiocholanolone with a limit of detection (LOD) of 0.1 ng/mL .

- Metabolic Stability : Deuterium labeling at positions 2, 3, and 4 reduces metabolic degradation, making it ideal for tracer studies .

- Comparative Receptor Binding: Unlike 5α-DHT, etiocholanolone and its deuterated analog show negligible binding to androgen receptors, confirming their role as non-active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.